molecular formula C11H5Cl2N3 B11778331 5,6-Dichloro-[2,3'-bipyridine]-3-carbonitrile

5,6-Dichloro-[2,3'-bipyridine]-3-carbonitrile

Cat. No.: B11778331
M. Wt: 250.08 g/mol
InChI Key: NRRDLIQAJOZWCD-UHFFFAOYSA-N
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Description

5,6-Dichloro-[2,3’-bipyridine]-3-carbonitrile is a heterocyclic compound that belongs to the bipyridine family. Bipyridines are known for their versatile applications in various fields, including coordination chemistry, material science, and pharmaceuticals. The presence of chlorine atoms and a nitrile group in this compound enhances its reactivity and potential for diverse chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dichloro-[2,3’-bipyridine]-3-carbonitrile typically involves the coupling of pyridine derivatives. Common methods include:

Industrial Production Methods

Industrial production of bipyridine derivatives often employs large-scale coupling reactions under optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques is common to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5,6-Dichloro-[2,3’-bipyridine]-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 5,6-Dichloro-[2,3’-bipyridine]-3-carbonitrile involves its interaction with molecular targets through coordination bonds and non-covalent interactions. The compound can bind to metal ions, forming stable complexes that can modulate the activity of enzymes and receptors. The presence of chlorine atoms and a nitrile group enhances its ability to participate in redox reactions and electron transfer processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of chlorine atoms and a nitrile group in 5,6-Dichloro-[2,3’-bipyridine]-3-carbonitrile makes it more reactive and versatile compared to its analogs. These functional groups enhance its ability to undergo various chemical transformations and interact with a wide range of molecular targets .

Properties

Molecular Formula

C11H5Cl2N3

Molecular Weight

250.08 g/mol

IUPAC Name

5,6-dichloro-2-pyridin-3-ylpyridine-3-carbonitrile

InChI

InChI=1S/C11H5Cl2N3/c12-9-4-8(5-14)10(16-11(9)13)7-2-1-3-15-6-7/h1-4,6H

InChI Key

NRRDLIQAJOZWCD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NC(=C(C=C2C#N)Cl)Cl

Origin of Product

United States

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